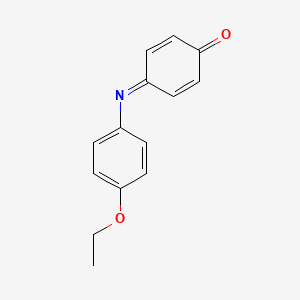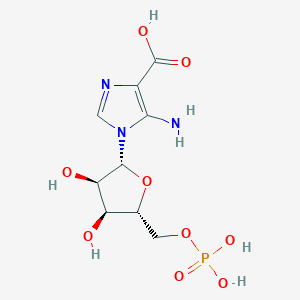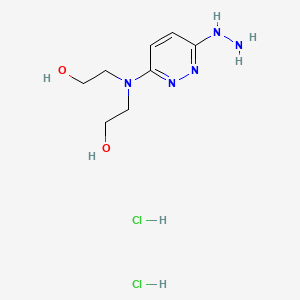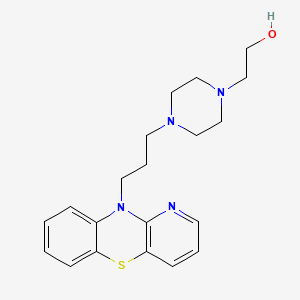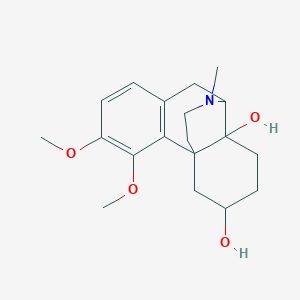
Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Oxide(2-) is a monoatomic oxygen.
Scientific Research Applications
1. Physical Chemistry Experiment Teaching
- Application : Oxides are used in experiments like the preparation and characterization of metal oxides for catalytic performance in synthesis processes. This integrates knowledge and techniques from various chemistry fields (He De-hua, Shi Lei, Ma Ying, 2006).
2. Nanomedicine
- Application : Graphene oxide, a derivative of graphene, is extensively researched for its unique properties. It's used in drug delivery systems, tissue engineering, cancer therapies, imaging, and studying cytotoxicity (S. Wu, S. A. An, John Hulme, 2015).
3. Thin-Film Complex Oxides
- Application : Complex oxides are utilized in creating thin films for high-temperature superconducting cuprates and magnetically ordered manganites. They are significant in the field of electronic structure engineering (H. Habermeier, 2007).
4. Plasmonic and Metamaterial Applications
- Application : Oxides like transparent conducting oxides and perovskite oxides are explored as alternatives to conventional metals like gold and silver in plasmonic and metamaterial applications (G. Naik, V. Shalaev, A. Boltasseva, 2013).
5. Self-Formation in Microprocessing
- Application : Oxides play a role in self-formation processes in micro-processing, particularly in the semiconductor industry. They are used for creating contact window openings in integrated circuits (S. Janusonis, V. Janušonienė, 2004).
6. Cerium this compound Nanoparticles
- Application : Cerium this compound nanoparticles (nanoceria) are studied for their redox activity and potential biomedical applications in treating diseases caused by reactive oxygen species (M. Lord, J. Berret, Sanjay Singh, A. Vinu, A. Karakoti, 2021).
7. Catalytic Reactions and Energy Applications
- Application : Iron this compound (Fe2O3) is researched for its potential in catalytic reactions in electronic devices, semiconductors, and energy storage like lithium rechargeable batteries (C. Yazirin, P. Puspitasari, M. Sasongko, D. Tsamroh, P. Risdanareni, 2017).
8. Green Synthesis of Heterocycles
- Application : Mixed oxides are used as heterogeneous catalysts in the synthesis of N-containing heterocycles, contributing to green organic synthesis (S. V. Bhaskaruni, S. Maddila, Kranthi Kumar Gangu, S. B. Jonnalagadda, 2017).
9. Semiconductor Metal this compound-Based Films
- Application : Metal this compound-based semiconductors are crucial in modern electronics and are commonly used in thin-film applications (C. Lucas, C. Pueyo, 2016).
10. Vanadium-Based Oxides
- Application : Vanadium-based oxides are focused on for their unique properties in transition metal oxides, with applications enhancing existing technologies (M. Brahlek, Lei Zhang, J. Lapano, Hai-Tian Zhang, R. Engel-Herbert, N. Shukla, S. Datta, H. Paik, D. Schlom, 2017).
Properties
CAS No. |
16833-27-5 |
|---|---|
Molecular Formula |
O-2 |
Molecular Weight |
15.999 g/mol |
IUPAC Name |
oxygen(2-) |
InChI |
InChI=1S/O/q-2 |
InChI Key |
AHKZTVQIVOEVFO-UHFFFAOYSA-N |
SMILES |
[O-2] |
Canonical SMILES |
[O-2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzeneacetamide, alpha-cyclohexyl-N-[3-(hexahydro-1H-azepin-1-yl)propyl]-](/img/structure/B1219658.png)
![3-Imino-1,5,5-trimethyl-2-oxabicyclo[2.2.1]heptane-4,7,7-tricarbonitrile](/img/structure/B1219660.png)
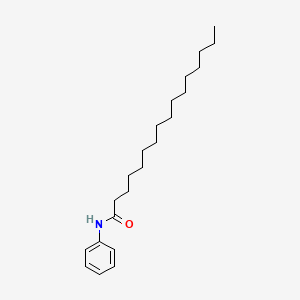
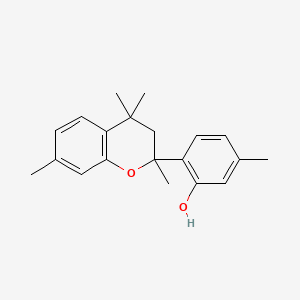
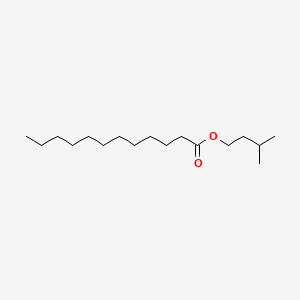
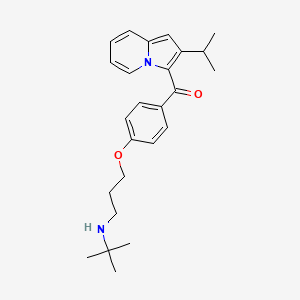
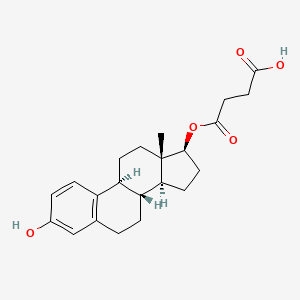
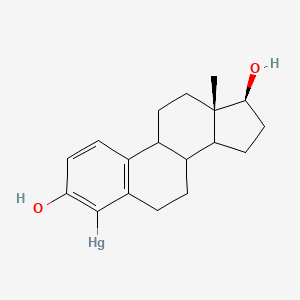
![Naphtho[2,3-b]thiophene](/img/structure/B1219671.png)
